7-methoxy-3-({1-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one
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Description
7-methoxy-3-({1-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one is a useful research compound. Its molecular formula is C21H27N5O2 and its molecular weight is 381.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 381.21647512 g/mol and the complexity rating of the compound is 563. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is the RET (c-RET) protein , a receptor tyrosine kinase . RET plays a crucial role in cell survival, differentiation, and proliferation . It is involved in the development of several tissues, including the nervous and immune systems .
Mode of Action
The compound acts as a highly efficient and selective inhibitor of RET . It binds to the RET protein, inhibiting its activity and preventing it from sending signals for cell growth and division . This compound has been found to be effective against both wild-type RET and several common RET oncogenic mutations, with an IC50 value of approximately 0.4 nM .
Biochemical Pathways
By inhibiting RET, the compound disrupts several biochemical pathways that are regulated by this protein. These include pathways involved in cell growth, differentiation, and survival . The inhibition of RET can lead to the suppression of these pathways, potentially slowing or stopping the growth of cells that depend on RET signaling .
Pharmacokinetics
The compound has good solubility in DMSO, with a concentration of at least 100 mg/mL (187.41 mM), but is insoluble in water . It is recommended to be stored at 4°C . The compound’s boiling point is predicted to be 799.1±60.0 °C, and its density is predicted to be 1.40±0.1 g/cm3 . The compound’s pKa is predicted to be 14.33±0.10 .
Result of Action
The inhibition of RET by this compound can lead to a decrease in cell proliferation, particularly in cells that harbor RET mutations or fusions . In vitro studies have shown that the compound can specifically inhibit RET signaling and is more effective at inhibiting the proliferation of RET-mutant cell lines compared to other multi-kinase inhibitors .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the compound’s solubility can affect its bioavailability and distribution within the body . Additionally, the compound’s stability at different temperatures can impact its shelf life and effectiveness
Biochemical Analysis
Cellular Effects
Some studies suggest that derivatives of the compound exhibited promising cytotoxic activity
Molecular Mechanism
Some studies suggest that depending on both the solvent and the substitution pattern, two types of reactions were usually observed: dehydrogenation to the corresponding pyrazoles and incorporation of oxygen with ring opening to yield carbonyl compounds .
Temporal Effects in Laboratory Settings
Some studies suggest that the compound inhibited 5-HT-mediated amplification of ADP-stimulated human and dog platelet aggregation .
Metabolic Pathways
Some studies suggest that two active metabolites were generated upon incubation of a similar compound with human liver microsomes .
Properties
IUPAC Name |
7-methoxy-3-[[1-[2-(4-methylpyrazol-1-yl)ethyl]piperidin-4-yl]methyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O2/c1-16-12-23-26(13-16)10-9-24-7-5-17(6-8-24)14-25-15-22-20-11-18(28-2)3-4-19(20)21(25)27/h3-4,11-13,15,17H,5-10,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZPAMHMYXPUZCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CCN2CCC(CC2)CN3C=NC4=C(C3=O)C=CC(=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.